molecular formula C7H15ClN2O2 B077508 Diethyl malonimidate dihydrochloride CAS No. 10344-69-1

Diethyl malonimidate dihydrochloride

Cat. No.: B077508
CAS No.: 10344-69-1
M. Wt: 194.66 g/mol
InChI Key: SPJDSYVGUJARDI-UHFFFAOYSA-N
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Description

Diethyl malonimidate dihydrochloride, also known as DEMDH, is a highly reactive organometallic compound that is widely used in a variety of scientific research applications. It is an organometallic compound composed of a malonimide molecule and two ethyl groups attached to the nitrogen atom. DEMDH is a colorless, crystalline solid that is highly soluble in water, methanol, and other organic solvents. As a reagent, DEMDH is used in a wide range of chemical reactions, including the synthesis of organic compounds, the formation of metal complexes, and the preparation of metal-organic frameworks.

Scientific Research Applications

  • Ribosome Research in Escherichia coli : Diethyl malonimidate dihydrochloride was found to induce crosslinkage between the two subunits of the 70S ribosome in Escherichia coli, affecting its dissociation into 50S and 30S particles (Nakamura & Wada, 1973).

  • Chemical Synthesis and Reactions : It is used in the synthesis and condensation reactions of organic compounds, highlighting its role in the development of complex chemical structures (Meyer, 1981).

  • Ligand Synthesis : This compound is used in the synthesis and characterization of specific ligands and their complexes, which are crucial in the field of coordination chemistry (Land et al., 2018).

  • Cyclocondensation Reactions : this compound plays a role in cyclocondensation reactions, contributing to the synthesis of heterocyclic compounds (Stadlbauer et al., 2001).

  • Chiral Ligand Synthesis : It's utilized in the synthesis of chiral bisoxazoline ligands, which are important in various asymmetric synthesis processes (Hofstra, DeLano, & Reisman, 2020).

  • Synthesis of Psychotropic Agents : This chemical is involved in the synthesis of novel psychotropic agents, demonstrating its potential in pharmaceutical research (Orzalesi et al., 1977).

  • Antiseptic Applications : While not directly related to this compound, its structurally similar compound, octenidine dihydrochloride, is used in antiseptics, highlighting the potential for similar applications (Hübner, Siebert, & Kramer, 2010).

  • Sustainable Solvent Applications : In sustainable solvent applications, derivatives of malononitriles, which are related to this compound, have been explored (Castro‐Osma et al., 2015).

Safety and Hazards

Diethyl malonimidate dihydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Diethyl malonimidate dihydrochloride may be used in the preparation of chiral bis (oxazoline) ligands . It may also be used in the preparation of intramolecularly cross-linked urokinase . These applications suggest potential future directions for the use of this compound in various chemical reactions.

Mechanism of Action

Mode of Action

It is known to be used in the preparation of chiral bis (oxazoline) ligands , which suggests it may interact with its targets to induce chirality or asymmetry in other molecules.

Biochemical Pathways

It has been used in the preparation of chiral bis (oxazoline) ligands , which are often involved in various biochemical reactions, including asymmetric transformations.

Result of Action

It is known to be used in the preparation of chiral bis (oxazoline) ligands , suggesting it may play a role in inducing chirality or asymmetry in other molecules.

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that its stability may be affected by exposure to oxygen and temperature variations.

Properties

{ "Design of Synthesis Pathway": "The synthesis of Diethyl malonimidate dihydrochloride can be achieved through a multistep reaction involving the condensation of diethyl malonate with urea, followed by the cyclization of the intermediate product with phosphorus oxychloride, and finally the quaternization of the resulting imidate intermediate with hydrochloric acid.", "Starting Materials": [ "Diethyl malonate", "Urea", "Phosphorus oxychloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diethyl malonate and urea are mixed and heated at 150-160°C to form diethyl malonimidate.", "Step 2: Phosphorus oxychloride is added dropwise to the reaction mixture from Step 1, which is then heated under reflux for several hours to form the cyclized intermediate.", "Step 3: The intermediate from Step 2 is then quaternized with hydrochloric acid to form Diethyl malonimidate dihydrochloride." ] }

10344-69-1

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

diethyl propanediimidate;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H

InChI Key

SPJDSYVGUJARDI-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=N)OCC.Cl.Cl

Canonical SMILES

CCOC(=N)CC(=N)OCC.Cl

10344-69-1

Pictograms

Irritant

synonyms

diethyl malonimidate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl malonimidate dihydrochloride
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Diethyl malonimidate dihydrochloride
Reactant of Route 3
Diethyl malonimidate dihydrochloride
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Q & A

Q1: What is the function of diethyl malonimidate dihydrochloride in the synthesis described in the research paper?

A1: this compound acts as a bis-electrophilic reagent in this reaction. It reacts with two equivalents of (1R,2S)-(+)-cis-1-amino-2-indanol to form the desired bisoxazoline ring system. [] The reaction proceeds through a double condensation reaction, where the amine groups of the indanol derivative attack the electrophilic carbon atoms of the malonimidate, leading to the formation of two oxazoline rings and the elimination of two molecules of ethanol and two molecules of hydrochloric acid. []

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